

N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-atenolol is a nitrosamine impurity of atenolol, a widely prescribed beta-blocker for cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. This technical guide provides a detailed overview of the available information on the physicochemical properties and stability of **N-nitroso-atenolol**, intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-nitroso-atenolol** is crucial for developing analytical methods, designing formulation strategies, and assessing its fate and transport. While experimental data for some properties are limited, a combination of available data and computed values are summarized below.



Property	Value	Data Source Type
IUPAC Name	2-[4-[2-hydroxy-3- [nitroso(propan-2- yl)amino]propoxy]phenyl]aceta mide	Computed
CAS Number	134720-04-0	Experimental
Molecular Formula	C14H21N3O4	Experimental
Molecular Weight	295.33 g/mol	Experimental
Appearance	White to Off-White Solid	Experimental
Melting Point	Data not available. For comparison, the melting point of the parent drug, atenolol, is reported to be between 152 °C and 156.5 °C.[1]	Not Available
pKa	Data not available. The pKa of the secondary amine in the parent drug, atenolol, is approximately 9.4.[2]	Not Available
LogP (XLogP3)	0.9	Computed
Solubility	Soluble in Ethanol, Methanol, and DMSO.[3][4] Poor aqueous solubility is suggested.[5]	Experimental
UV Absorption (λmax)	229 nm	Experimental

Stability Profile

The stability of **N-nitroso-atenolol** is a critical factor in ensuring the safety and quality of atenolol-containing drug products. Its formation is known to be influenced by various factors, and understanding its degradation behavior is essential for setting appropriate storage conditions and shelf-life.



N-nitroso-atenolol can form when atenolol interacts with nitrosating agents, particularly under acidic conditions, with contributing factors including heat and moisture.[6]

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule. While specific forced degradation studies on **N-nitroso-atenolol** are not readily available in the public domain, studies on the parent drug, atenolol, provide some insights. Atenolol has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[7] One study indicated that exposing an atenolol drug product to ambient heat and UV stress for 30 days did not lead to a significant change in the concentration of **N-nitroso-atenolol**.[5] However, comprehensive studies on the degradation kinetics and pathways of **N-nitroso-atenolol** itself are lacking.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **N-nitroso-atenolol** are essential for producing reference standards and conducting further research.

Synthesis of N-Nitroso-Atenolol

A general method for the synthesis of N-nitroso derivatives of beta-blockers, including atenolol, involves the reaction of the parent drug with sodium nitrite in an acidic solution (e.g., HCl solution).[8][9] A detailed, step-by-step protocol for the synthesis of **N-nitroso-atenolol** for use as an analytical standard is not explicitly detailed in the reviewed literature. However, the general procedure would involve:

- Dissolving atenolol in a suitable acidic medium.
- Cooling the solution to a low temperature (e.g., 0-5 °C).
- Slowly adding a solution of sodium nitrite while maintaining the low temperature and stirring.
- Monitoring the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Once the reaction is complete, quenching the reaction and extracting the N-nitroso-atenolol product.
- Purifying the product using techniques such as column chromatography.



 Characterizing the purified product to confirm its identity and purity (e.g., using NMR, MS, and HPLC).

Analytical Method for Quantification

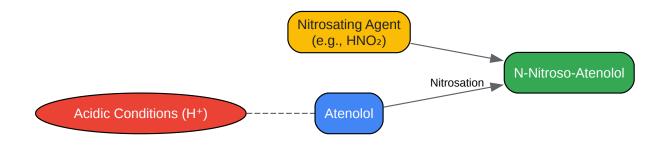
A sensitive and validated LC-MS/MS method for the quantification of **N-nitroso-atenolol** in active pharmaceutical ingredients (APIs) and finished products has been developed.[6]

- Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.
- Ionization: Positive-mode electrospray ionization (ESI).[6]
- Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecular ion [M+H]⁺ at m/z 296 to major product ions at m/z 222 and 145.[6]
- Standard Preparation: Individual stock solutions of N-nitroso-atenolol are prepared in methanol and further diluted to create calibration standards.[6]

Visualizations

Formation Pathway of N-Nitroso-Atenolol

The formation of **N-nitroso-atenolol** from its parent drug, atenolol, in the presence of a nitrosating agent is a key reaction.



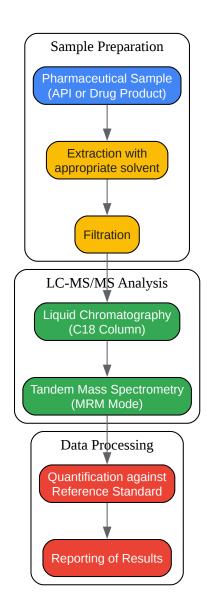
Click to download full resolution via product page



Caption: Formation of N-Nitroso-Atendol from Atendol.

General Experimental Workflow for N-Nitroso-Atenolol Analysis

The following diagram illustrates a typical workflow for the analysis of **N-nitroso-atenolol** in a pharmaceutical sample.



Click to download full resolution via product page

Caption: Workflow for N-Nitroso-Atenolol Analysis.



Conclusion

This technical guide summarizes the current knowledge on the physicochemical properties and stability of **N-nitroso-atenolol**. While significant progress has been made in the development of analytical methods for its detection and quantification, there remains a notable gap in the availability of comprehensive experimental data for its physicochemical properties and a detailed understanding of its degradation pathways and kinetics. Further research in these areas is crucial for a more complete risk assessment and the development of robust control strategies to ensure the safety and quality of atenolol-based pharmaceuticals. The provided information, protocols, and visualizations serve as a valuable resource for professionals working to mitigate the risks associated with this nitrosamine impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Atenolol | C14H22N2O3 | CID 2249 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. riptonline.org [riptonline.org]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Nitroso Atenolol EP Impurity I | SynZeal [synzeal.com]
- 8. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025657#physicochemical-properties-andstability-of-n-nitroso-atenolol]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com